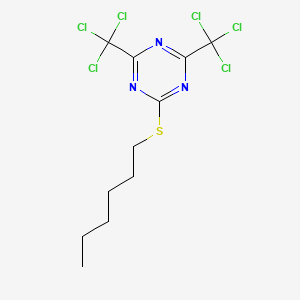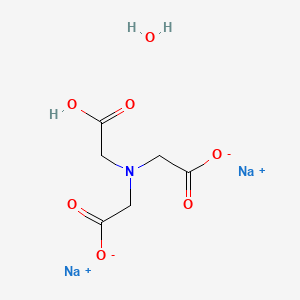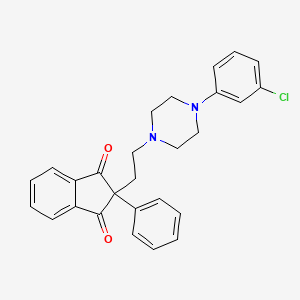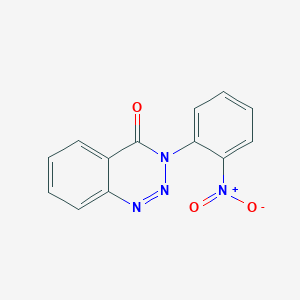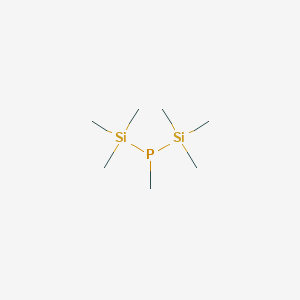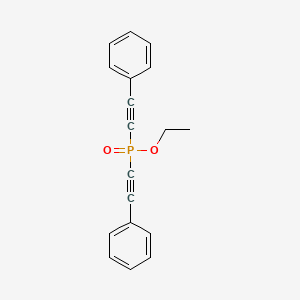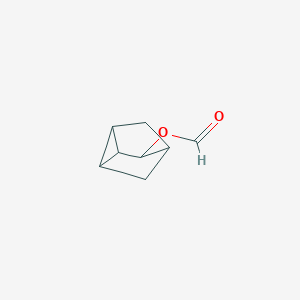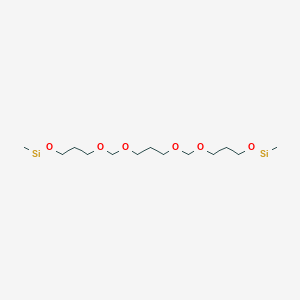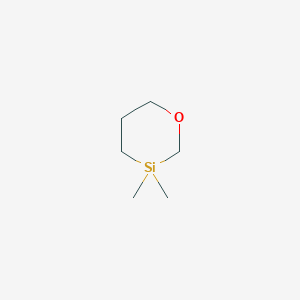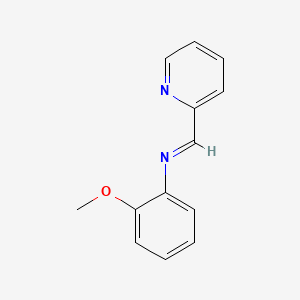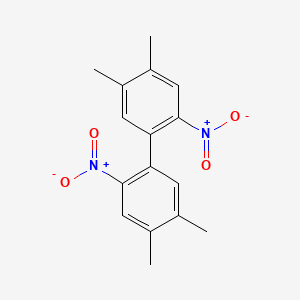
4,4',5,5'-Tetramethyl-2,2'-dinitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl is an organic compound with the molecular formula C16H16N2O4 It is a derivative of biphenyl, characterized by the presence of four methyl groups and two nitro groups attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl typically involves the nitration of 4,4’,5,5’-tetramethyl-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as halogens or alkylating agents can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products Formed
Reduction: The major product formed is 4,4’,5,5’-tetramethyl-2,2’-diamino-1,1’-biphenyl.
Substitution: Depending on the substituents introduced, various derivatives of the original compound can be synthesized.
Scientific Research Applications
4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure and reactivity.
Mechanism of Action
The mechanism of action of 4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl and its derivatives depends on the specific chemical reactions they undergo. For instance, the reduction of nitro groups to amino groups can significantly alter the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved in these reactions are typically studied using advanced spectroscopic and computational techniques to understand the compound’s behavior at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2,2’,5,5’-Tetramethyl-1,1’-biphenyl: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2,2’-Dibromo-4,4’,5,5’-tetramethylbiphenyl: Contains bromine atoms instead of nitro groups, leading to different reactivity and applications.
3,3’,5,5’-Tetramethyl-4,4’-biphenyldiol:
Uniqueness
The presence of both methyl and nitro groups in 4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl makes it unique in terms of its reactivity and potential applications. The nitro groups provide sites for reduction and substitution reactions, while the methyl groups contribute to the compound’s stability and hydrophobicity.
Properties
CAS No. |
21113-37-1 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
1-(4,5-dimethyl-2-nitrophenyl)-4,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4/c1-9-5-13(15(17(19)20)7-11(9)3)14-6-10(2)12(4)8-16(14)18(21)22/h5-8H,1-4H3 |
InChI Key |
KBOQTUPXYVEQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=C(C=C(C(=C2)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)
